molecular formula C8H8BFO2 B1276328 trans-2-(4-Fluorophenyl)vinylboronic acid CAS No. 214907-24-1

trans-2-(4-Fluorophenyl)vinylboronic acid

Cat. No. B1276328
CAS RN: 214907-24-1
M. Wt: 165.96 g/mol
InChI Key: GBNJRIQSFJFDII-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(4-Fluorophenyl)vinylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential as a versatile building block for organic synthesis. It is used in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules .


Synthesis Analysis

The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid involves the use of Suzuki-Miyaura coupling reactions . It is also used in the preparation of biologically and pharmacologically active molecules .


Molecular Structure Analysis

The molecular formula of trans-2-(4-Fluorophenyl)vinylboronic acid is C8H8BFO2, and its molecular weight is 165.96 g/mol .


Chemical Reactions Analysis

This compound is a reactant for Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules . It is also used in conjugate addition reactions .


Physical And Chemical Properties Analysis

The melting point of trans-2-(4-Fluorophenyl)vinylboronic acid is 182-186 °C (lit.) . Its boiling point is predicted to be 313.9±44.0 °C , and its density is predicted to be 1.228±0.06 g/cm3 .

Scientific Research Applications

Mechanism of Action

Target of Action

Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .

Mode of Action

In Suzuki-Miyaura coupling reactions, trans-2-(4-Fluorophenyl)vinylboronic acid interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .

Pharmacokinetics

The pharmacokinetic properties of trans-2-(4-Fluorophenyl)vinylboronic acid and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .

Result of Action

The result of the action of trans-2-(4-Fluorophenyl)vinylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .

Action Environment

The efficacy and stability of trans-2-(4-Fluorophenyl)vinylboronic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNJRIQSFJFDII-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Fluorophenyl)vinylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(4-Fluorophenyl)vinylboronic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Fluorophenyl)vinylboronic acid
Reactant of Route 3
Reactant of Route 3
trans-2-(4-Fluorophenyl)vinylboronic acid
Reactant of Route 4
Reactant of Route 4
trans-2-(4-Fluorophenyl)vinylboronic acid
Reactant of Route 5
Reactant of Route 5
trans-2-(4-Fluorophenyl)vinylboronic acid
Reactant of Route 6
trans-2-(4-Fluorophenyl)vinylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.